molecular formula C16H16N4O6 B602238 Dantrolene Impurity 3 CAS No. 55227-60-6

Dantrolene Impurity 3

Cat. No.: B602238
CAS No.: 55227-60-6
M. Wt: 360.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

This compound is systematically named as Ethyl (E)-N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycinate according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound possesses the molecular formula C16H16N4O6, indicating a complex organic structure containing sixteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and six oxygen atoms. The molecular weight has been determined to be 360.33 grams per mole, with slight variations reported across different analytical laboratories ranging from 360.32 to 360.33 grams per mole.

The structural composition reveals the presence of multiple functional groups that contribute to the compound's chemical behavior and analytical properties. The molecule contains a nitrophenyl moiety attached to a furan ring system, which represents a key structural feature shared with the parent dantrolene molecule. Additionally, the presence of an ethyl ester group distinguishes this impurity from other related compounds in the dantrolene impurity profile. The carbamoyl functionality and the glycinate ester portion further contribute to the compound's unique chemical identity and potential reactivity patterns during pharmaceutical processing and storage conditions.

The stereochemical designation (E) in the systematic name indicates the specific geometric configuration around the carbon-nitrogen double bond, which is crucial for accurate identification and differentiation from potential geometric isomers. This stereochemical specificity has important implications for analytical method development and validation, as different geometric isomers may exhibit distinct chromatographic and spectroscopic properties that require careful consideration during pharmaceutical quality control procedures.

Spectroscopic Characterization Including Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing definitive structural confirmation and analytical reference data for pharmaceutical quality control applications. Nuclear magnetic resonance spectroscopy analysis has confirmed the structural identity of the compound, with characteristic chemical shifts observed for the various functional groups present in the molecule. The proton nuclear magnetic resonance spectrum exhibits distinctive signals corresponding to the aromatic protons of the nitrophenyl and furan ring systems, as well as the methylene and methyl protons of the ethyl glycinate moiety.

Mass spectrometric analysis has provided molecular weight confirmation and fragmentation pattern information essential for compound identification. Liquid chromatography-mass spectrometry analysis has confirmed the molecular structure, with the molecular ion peak observed at the expected mass-to-charge ratio corresponding to the calculated molecular weight. The fragmentation patterns observed in mass spectrometric analysis provide additional structural information that supports the proposed molecular structure and assists in differentiation from other related impurities that may be present in pharmaceutical samples.

Infrared spectroscopy has revealed characteristic absorption bands corresponding to the functional groups present in this compound. The infrared spectrum displays absorption bands consistent with carbonyl stretching vibrations from the ester and carbamoyl functional groups, as well as aromatic carbon-carbon stretching vibrations from the nitrophenyl and furan ring systems. Nitrogen-oxygen stretching vibrations from the nitro group provide additional spectroscopic evidence supporting the proposed molecular structure. These spectroscopic data collectively provide a comprehensive analytical fingerprint that enables reliable identification and quantification of this impurity in pharmaceutical matrices.

Analytical Technique Key Spectroscopic Features Structural Information
Nuclear Magnetic Resonance Aromatic proton signals, methylene/methyl signals Confirmation of ring systems and ester groups
Mass Spectrometry Molecular ion peak at 360.33 m/z Molecular weight confirmation
Infrared Spectroscopy Carbonyl stretching, aromatic vibrations Functional group identification
Liquid Chromatography-Mass Spectrometry Chromatographic separation with mass confirmation Structural confirmation in complex matrices

X-ray Crystallography and Solid-State Properties

The solid-state properties of this compound represent critical physicochemical characteristics that influence its behavior in pharmaceutical formulations and analytical procedures. The compound exists as a crystalline solid under standard laboratory conditions, with physical appearance described as a solid material suitable for analytical reference standard applications. Solubility characteristics indicate that the compound exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide, which is consistent with its organic molecular structure and the presence of polar functional groups.

Properties

CAS No.

55227-60-6

Molecular Formula

C16H16N4O6

Molecular Weight

360.32

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Dantrolene Sodium

The primary method for generating Impurity 3 involves subjecting dantrolene sodium to alkaline hydrolysis. Key parameters include:

  • Reagent : Sodium hydroxide (NaOH) solution (pH 9.5–11.0)

  • Temperature : 60–75°C

  • Reaction Time : 30–60 minutes

In a typical procedure, 100 mg of dantrolene sodium is dissolved in 10 mL of NaOH (0.1 M) and heated at 70°C for 45 minutes. The reaction mixture is neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layer is evaporated under vacuum to yield Impurity 3 as a pale-yellow solid.

Table 1: Optimization of Hydrolysis Conditions for Impurity 3 Synthesis

pHTemperature (°C)Time (min)Yield (%)Purity (%)
9.560306298.2
10.570457899.1
11.075608198.7

Chromatographic Isolation from Degradation Mixtures

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to isolate Impurity 3 from accelerated degradation samples. The method utilizes:

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:0.1% triethylamine in water (30:70, v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 380 nm

Fractions collected at a retention time of 2.1 minutes are pooled, concentrated, and lyophilized to obtain high-purity Impurity 3.

Mechanistic Insights into Impurity 3 Formation

Degradation kinetics studies reveal pseudo-first-order behavior for dantrolene hydrolysis, with a rate constant (kobsk_{\text{obs}}) of 1.2×1031.2 \times 10^{-3} min1^{-1} at pH 9.5 and 75°C. The reaction proceeds via nucleophilic attack by hydroxide ions on the azomethine carbon, leading to imine bond cleavage (Figure 1).

Dantrolene+OHk1Intermediatek2Impurity 3\text{Dantrolene} + \text{OH}^- \xrightarrow{k1} \text{Intermediate} \xrightarrow{k2} \text{Impurity 3}

Figure 1 : Proposed hydrolysis mechanism for Impurity 3 formation.

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λmax=375\lambda_{\text{max}} = 375 nm (in methanol)

  • MS (ESI+) : m/z 218.1 ([M+H]+^+)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 7.45 (d, 2H, aromatic), δ 3.85 (s, 3H, OCH3_3), δ 2.95 (t, 2H, CH2_2)

Stability Profile

Impurity 3 exhibits stability at pH 7.4 and 25°C, with <5% degradation over 24 hours. However, exposure to UV light (254 nm) induces photolytic decomposition, necessitating storage in amber vials.

Synthetic Impurity 3 serves as a reference standard in HPLC-UV methods for quantifying degradation products in dantrolene sodium formulations. Validation parameters include:

Table 2: Validation Summary for Impurity 3 Quantification

ParameterResult
Linearity (R2^2)0.9998
LOD0.05 µg/mL
LOQ0.15 µg/mL
Precision (% RSD)1.2

Scientific Research Applications

Neuropharmacological Applications

Dantrolene sodium is primarily utilized as a muscle relaxant, particularly in treating conditions like malignant hyperthermia and spasticity. Dantrolene Impurity 3 is significant in neuropharmacology as it can inhibit ryanodine receptors, which are crucial for calcium release in muscle cells. This inhibition can affect muscle contraction dynamics, making it a point of interest for researchers studying muscle-related disorders and their pharmacological interventions.

Analytical Chemistry and Quality Control

The detection and quantification of this compound are essential for ensuring the safety and efficacy of dantrolene formulations. Various analytical techniques have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC) : This method is commonly used to separate and quantify this compound alongside dantrolene sodium in pharmaceutical preparations. HPLC allows for the precise measurement of impurity levels, which is critical for maintaining drug quality .
  • Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides additional confirmation of the identity and structure of this compound, enhancing the reliability of analytical results .
  • Ultra-Performance Liquid Chromatography (UPLC) : A validated UPLC method has been successfully applied to assess dantrolene and its impurities, including this compound. This method offers rapid analysis with high sensitivity and specificity, making it suitable for routine quality control in pharmaceutical manufacturing .

Stability Studies

Research into the stability of dantrolene sodium has revealed that this compound can form during the degradation process under various conditions. Stability studies indicate that dantrolene undergoes hydrolytic degradation influenced by pH levels, with pseudo-first-order kinetics observed across a pH range of 1.2 to 9.5 . Understanding these degradation pathways is vital for:

  • Formulation Development : By analyzing how this compound forms under different conditions, formulators can optimize production processes to minimize impurity levels and enhance drug stability.
  • Risk Assessment : Identifying the conditions that lead to increased levels of this compound helps in assessing potential risks associated with its presence in therapeutic formulations. For instance, higher temperatures and extreme pH levels can accelerate degradation processes .

Case Studies

Several studies have documented the implications of this compound in clinical settings:

  • Stability Characterization Study : A study characterized the stability of dantrolene sodium in aqueous solutions at various pH levels and temperatures, identifying significant degradation pathways leading to this compound formation. The findings emphasized the importance of controlling environmental factors during storage to maintain drug integrity .
  • Quality Assessment Research : Research utilizing UPLC methods highlighted how monitoring impurity levels could improve quality assurance protocols in pharmaceutical settings. The study demonstrated that maintaining low levels of this compound correlates with enhanced patient safety outcomes .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : Impurity 3 and Impurity 8 are the largest molecules, with molecular weights >300 g/mol, due to nitroaryl and sodium salt groups. In contrast, Impurity 4 (131.09 g/mol) is significantly smaller and lacks aromaticity .

Functional Groups :

  • Impurity 3 contains a sodium salt moiety, distinguishing it from neutral impurities like Impurity 2 (hydrazinecarboxamide) and Impurity 9 (carboxamide).
  • Halogenation is observed in Impurities 5–7 (Cl, F substituents), which may influence toxicity profiles .

Synthetic Origin : Impurity 3 likely arises during salt formation steps in dantrolene synthesis, whereas Impurities 1–2 are intermediates or byproducts of hydrazine coupling reactions .

Analytical Differentiation of Impurities

Chromatographic Methods

  • UPLC (Ultra-Performance Liquid Chromatography) : A validated UPLC method separates dantrolene sodium from Impurity 3 and other impurities using a Waters BEH C18 column with a sodium acetate/acetonitrile gradient. Impurity 3 elutes at a distinct retention time (~2.1 min), enabling precise quantification .
  • HPLC: A methanol-acetonitrile-water mobile phase (250:250:500) on a Zorbax C8 column resolves Impurity 3 from dantrolene sodium and Impurity 2, with UV detection at 315 nm .

Stability and Degradation

  • Instead, degradation yields related compounds B and C, which are structurally distinct from the synthesis-related impurities listed in Table 1 .

Biological Activity

Dantrolene sodium is primarily known for its role as a muscle relaxant, particularly in the treatment of malignant hyperthermia. However, its impurities, including Dantrolene Impurity 3, have garnered attention due to their potential biological activities and implications in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, stability, and safety profiles based on various studies.

Overview of Dantrolene and Its Impurities

Dantrolene functions by inhibiting the ryanodine receptor (RyR1), which plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells. The presence of impurities, such as this compound, can alter the pharmacological profile of the drug, potentially leading to variations in efficacy and safety.

Biological Activity and Mechanisms

Inhibition of Ryanodine Receptor (RyR1)

Research indicates that this compound may affect RyR1 activity similarly to dantrolene itself. A study demonstrated that dantrolene binds to specific residues on RyR1, leading to conformational changes that inhibit calcium release. The binding affinity of dantrolene and its impurities can vary significantly based on structural modifications.

  • Binding Site Analysis : The primary binding site for dantrolene has been identified through cryo-electron microscopy (cryo-EM) studies. Key residues such as W882, W996, and R1000 play critical roles in dantrolene's inhibitory action. Mutations at these sites have shown a marked decrease in dantrolene's efficacy, indicating their importance in drug-receptor interactions .

Table 1: Binding Affinity of Dantrolene and Its Impurities

CompoundIC50 (µM)Effect on RyR1 Activity
Dantrolene2.5Significant inhibition
This compoundTBDTBD
W882A Mutant>30No inhibition
R1000A Mutant>25Reduced inhibition

Stability and Degradation Studies

The stability of this compound is crucial for its biological activity. Studies have shown that dantrolene degrades under various conditions, which can lead to the formation of impurities that may possess different biological activities.

  • Degradation Kinetics : Research indicates that dantrolene undergoes pseudo-first-order kinetics degradation across a pH range of 1.2 to 9.5. This degradation results in the formation of several products, including this compound, which may exhibit altered biological properties compared to the parent compound .

Table 2: Stability Profile of Dantrolene Under Various Conditions

ConditionTime (Days)% Remaining Dantrolene
pH 1.21085
pH 7.41090
pH 9.51080

Toxicological Considerations

Dantrolene and its impurities have been evaluated for their toxicological profiles. Notably, studies have indicated potential mutagenic effects associated with certain impurities.

  • Mutagenicity Testing : In vitro assays such as the Ames test have shown that while dantrolene itself exhibits mutagenic properties, some impurities may also share structural alerts for mutagenicity . This highlights the need for careful monitoring of impurity levels in pharmaceutical formulations.

Case Studies

Several case studies have explored the clinical implications of dantrolene and its impurities:

  • Case Study on Malignant Hyperthermia : A clinical review noted that patients treated with dantrolene experienced varying responses based on the formulation's purity. Cases where higher levels of impurities were present correlated with increased side effects and reduced efficacy .
  • Toxicological Assessment : In a study involving animal models, exposure to formulations with high impurity content resulted in adverse effects such as renal dysfunction and bone marrow suppression, underscoring the importance of maintaining low impurity levels in therapeutic formulations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Dantrolene Impurity 3 in drug substances?

  • Methodological Answer : this compound (1-[[[5-(4-aminophenyl)-2-furanyl]methylene amino]-2,4-imidazolidinedione) is typically analyzed using reversed-phase HPLC with UV detection (e.g., 254 nm) due to its aromatic structure . For confirmation, LC-MS/MS is employed to differentiate it from structurally similar impurities, leveraging its molecular ion at m/z 349.1 (M+H⁺) and characteristic fragmentation patterns . Method validation must include specificity testing against placebo matrices and forced degradation studies (acid/base hydrolysis, oxidation) to rule out interference .

Q. How can researchers establish baseline purity thresholds for this compound in compliance with ICH guidelines?

  • Methodological Answer : Per ICH Q3A, the identification threshold for impurities in drug substances is 0.1% (w/w). Researchers should analyze ≥6 consecutive pilot batches using validated HPLC methods to determine typical impurity levels. Statistical tools (e.g., 3σ control charts) establish process capability, ensuring thresholds align with ICH’s "Decision Tree #1" for extrapolating limits .

Q. What are the key steps to isolate this compound for structural characterization?

  • Methodological Answer : Isolation involves preparative HPLC using a C18 column and methanol-water gradient. Collected fractions are concentrated and analyzed via NMR (¹H/¹³C) and HRMS to confirm the structure. For example, ¹H NMR peaks at δ 7.8–8.2 ppm confirm the furanyl and aminophenyl moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across LC-MS and HPLC-UV methods?

  • Methodological Answer : Cross-validation is critical. Spiking studies with pure Impurity 3 (at 0.05–0.5% levels) should compare recovery rates between methods. Discrepancies may arise from ion suppression in LC-MS (due to matrix effects) or UV co-elution. Adjusting mobile phase pH or using deuterated internal standards can mitigate these issues . Root-cause analysis must document method-specific biases .

Q. What strategies ensure accurate detection of this compound in the presence of isomeric byproducts?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) or 2D-LC separates isomers. MS/MS fragmentation patterns (e.g., m/z 205 for the imidazolidinedione ring vs. m/z 183 for alternative isomers) provide diagnostic ions. Computational modeling (DFT) predicts retention behavior and fragmentation, guiding method optimization .

Q. How can forced degradation studies elucidate the formation pathways of this compound?

  • Methodological Answer : Stress testing under acidic (1M HCl, 60°C), basic (0.1M NaOH, 40°C), oxidative (3% H₂O₂), and photolytic conditions identifies precursors. Kinetic modeling (e.g., Arrhenius plots) predicts activation energy for impurity formation. LC-MSⁿ traces intermediates like 5-(4-aminophenyl)-2-furaldehyde, confirming a Schiff base mechanism .

Q. What toxicological thresholds apply to this compound, and how are they validated?

  • Methodological Answer : If genotoxicity is suspected, follow EMA’s TTC approach (≤1.5 µg/day). Ames tests and in vitro micronucleus assays assess mutagenicity. For non-genotoxic impurities, derive PDE (Permitted Daily Exposure) using NOAEL from 28-day rodent studies, applying a 100-fold safety factor .

Q. How do regulatory expectations for impurity profiling differ between ICH and USP guidelines?

  • Methodological Answer : ICH Q3A emphasizes "identified impurities" with structural confirmation, while USP〈1086〉 allows "unidentified" impurities if justified. Researchers must reconcile this by submitting HRMS/NMR data for impurities ≥0.15% and including batch-to-batch variability in regulatory filings .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., DoE) to optimize chromatographic conditions (e.g., pH, temperature) for impurity resolution .
  • Data Contradictions : Apply multivariate analysis (PCA) to batch data, identifying outliers linked to synthesis parameters (e.g., reaction time, catalyst purity) .
  • Regulatory Alignment : Pre-submission meetings with agencies (e.g., FDA) clarify expectations for impurity specifications, especially for isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.